5,11-Dimethylchrysen-1-ol
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Overview
Description
5,11-Dimethylchrysen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the chrysen structure, with two methyl groups attached to the fifth and eleventh carbons
Preparation Methods
The synthesis of 5,11-Dimethylchrysen-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of Friedel-Crafts alkylation followed by cyclodehydration can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5,11-Dimethylchrysen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,11-Dimethylchrysen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the context of cancer research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,11-Dimethylchrysen-1-ol involves its interaction with molecular targets and pathways within cells. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate into DNA, influencing gene expression and cellular processes.
Comparison with Similar Compounds
5,11-Dimethylchrysen-1-ol can be compared with other similar compounds, such as:
Chrysen-1-ol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
5-Methylchrysen-1-ol: Contains only one methyl group, leading to variations in its chemical behavior.
11-Methylchrysen-1-ol: Similar to 5-Methylchrysen-1-ol but with the methyl group at a different position.
Properties
CAS No. |
84249-72-9 |
---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5,11-dimethylchrysen-1-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-14-6-3-4-7-15(14)19-13(2)11-17-16(20(12)19)8-5-9-18(17)21/h3-11,21H,1-2H3 |
InChI Key |
WLKKRJYQKHEKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=CC=C4)O |
Origin of Product |
United States |
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